molecular formula C13H16N3O4S- B1204610 Metamizole(1-)

Metamizole(1-)

Cat. No. B1204610
M. Wt: 310.35 g/mol
InChI Key: LVWZTYCIRDMTEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Metamizole(1-) is an organosulfonate oxoanion resulting from the removal of a proton from the sulfonic acid group of metamizole. It is a conjugate base of a metamizole.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Gender and Genetic Polymorphisms : Metamizole's metabolic profile varies based on gender and specific genetic polymorphisms. Functional polymorphisms in CYP2C and NAT2 significantly influence the drug's metabolism (Martínez et al., 2014).
  • Cytochrome P450 Induction : Metamizole induces the expression of cytochromes P450, particularly CYP2B6 and CYP3A4, highlighting its potential in drug interaction studies (Saussele et al., 2007).

Pharmacodynamics and Mechanism of Action

  • Mechanism of Analgesic and Spasmolytic Effects : Metamizole's analgesic effect involves inhibition of cyclooxygenase-3 and activation of the opioidergic and cannabinoid systems. Its spasmolytic effect is linked to reduced synthesis of inositol phosphate (Jasiecka et al., 2014).

Drug Interactions and Pathway Activation

  • Selective Induction of Cytochromes : Metamizole's induction of specific cytochromes (CYP2B6, CYP3A4, CYP2C9, CYP2C19) and weak inhibition of CYP1A2 suggests its role in various drug interaction and metabolic pathway studies (Bachmann et al., 2020).

Pharmacokinetics in Different Species

  • Metabolite Studies in Animals : Research on metamizole's metabolites in animals, such as donkeys and sheep, has been conducted to understand its pharmacokinetic properties across different species (Aupanun et al., 2016); (Giorgi et al., 2015).

Metamizole's Role in Pain Management

  • Postoperative Pain Management : Metamizole is widely used in postoperative pain management, with studies investigating its safety and efficacy in this context (Fieler et al., 2015).

Vascular Effects

  • Vasodilator Properties : Metamizole exhibits selective venous vasodilator properties, which can have implications for postoperative pain management and vascular studies (Hoenicka et al., 2017).

Bioanalytical Methods

  • LC-MS/MS Method Development : Development and validation of LC-MS/MS methods for analyzing metamizole metabolites in biological samples provide essential tools for further pharmacokinetic and pharmacodynamic studies (Bachmann et al., 2020); (Jedziniak et al., 2013).

properties

Product Name

Metamizole(1-)

Molecular Formula

C13H16N3O4S-

Molecular Weight

310.35 g/mol

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

InChI

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)/p-1

InChI Key

LVWZTYCIRDMTEY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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